2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
CAS No.: 869067-72-1
Cat. No.: VC4638558
Molecular Formula: C14H17N5O4S
Molecular Weight: 351.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869067-72-1 |
|---|---|
| Molecular Formula | C14H17N5O4S |
| Molecular Weight | 351.38 |
| IUPAC Name | 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C14H17N5O4S/c1-8-13(21)19(15)14(18-17-8)24-7-12(20)16-10-6-9(22-2)4-5-11(10)23-3/h4-6H,7,15H2,1-3H3,(H,16,20) |
| Standard InChI Key | IUQZOKHOYGQLKK-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Introduction
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial and antifungal properties. The presence of a triazine ring and an acetamide functional group in its structure contributes to its potential applications in pharmaceuticals.
Synthesis and Characterization
The synthesis of such triazine derivatives typically involves multi-step reactions. While specific synthesis details for 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide are not provided, similar compounds are often characterized using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.
Research and Future Directions
Further studies are necessary to elucidate the specific interactions of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide at the molecular level. This includes in vitro and in vivo experiments to assess its efficacy and safety as a potential pharmaceutical agent. Additionally, molecular docking studies could provide insights into its binding affinity to specific biological targets.
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